molecular formula C15H18ClNO B5119301 3-butyl-4-chloro-8-methoxy-2-methylquinoline

3-butyl-4-chloro-8-methoxy-2-methylquinoline

Cat. No.: B5119301
M. Wt: 263.76 g/mol
InChI Key: BQSAXHSUADOBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-4-chloro-8-methoxy-2-methylquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-4-chloro-8-methoxy-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline core. The specific substituents (butyl, chloro, methoxy, and methyl groups) are introduced through various substitution reactions, often involving halogenation, alkylation, and methoxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3-butyl-4-chloro-8-methoxy-2-methylquinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are frequently employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-butyl-4-chloro-8-methoxy-2-methylquinoline has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butyl-4-chloro-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-8-methoxy-2-methylquinoline
  • 4-chloro-7-methoxy-2-methylquinoline
  • 2-chloro-5,8-dimethoxy-4-methylquinoline
  • 4-chloro-6-methoxy-2-methylquinoline

Uniqueness

3-butyl-4-chloro-8-methoxy-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the butyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

IUPAC Name

3-butyl-4-chloro-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-4-5-7-11-10(2)17-15-12(14(11)16)8-6-9-13(15)18-3/h6,8-9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSAXHSUADOBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.